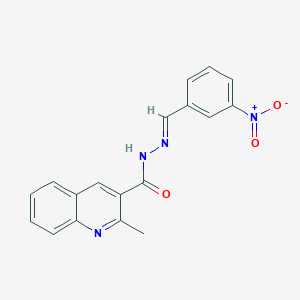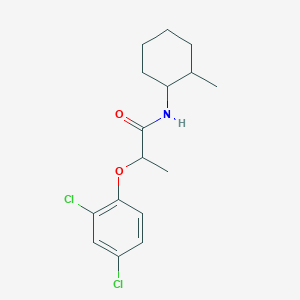
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism.
Biochemical and Physiological Effects:
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to the tumor. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to improve insulin sensitivity, regulate blood glucose levels, and reduce oxidative stress. In Alzheimer's disease, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This allows researchers to target specific disease pathways and study their effects in a controlled environment. However, one limitation of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide research, including:
1. Developing more potent and selective N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide derivatives for specific disease targets.
2. Studying the pharmacokinetics and pharmacodynamics of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in animal models and humans.
3. Investigating the potential use of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in combination with other therapeutic agents for synergistic effects.
4. Studying the effects of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide on other disease pathways and targets.
5. Developing novel drug delivery systems for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. While there are advantages and limitations to using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments, there are several future directions for research that hold promise for the development of new and effective therapies.
合成方法
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2-methyl-3-quinolinecarbohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
In diabetes research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to possess antidiabetic properties by regulating blood glucose levels and improving insulin sensitivity. In Alzheimer's disease research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
属性
产品名称 |
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C18H14N4O3 |
分子量 |
334.3 g/mol |
IUPAC 名称 |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-6-2-3-8-17(14)20-12)18(23)21-19-11-13-5-4-7-15(9-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI 键 |
KDCISUOJYKQONI-YBFXNURJSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
